Chemical properties of 2-Chloro-5-iodo-4-methoxypyrimidine for synthesis
Chemical properties of 2-Chloro-5-iodo-4-methoxypyrimidine for synthesis
Part 1: Executive Summary
2-Chloro-5-iodo-4-methoxypyrimidine (CAS: 159585-16-7) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., LRRK2, FLT3, EGFR targets). Its value lies in its orthogonal reactivity profile : the molecule presents three distinct sites for functionalization—an electrophilic chlorine at C2, a nucleophilic-labile methoxy group at C4, and a redox-active iodine at C5.
This guide provides a comprehensive technical analysis of this intermediate, moving beyond basic properties to explore the mechanistic logic of its synthesis, regioselective functionalization, and application in complex heterocycle construction.
Part 2: Molecular Architecture & Reactivity Profile
The utility of 2-chloro-5-iodo-4-methoxypyrimidine is dictated by the electronic differentiation of its ring positions. Understanding this hierarchy is critical for designing multi-step synthesis routes without protecting groups.
Electronic Hierarchy
-
C4-Position (Methoxy group):
-
Origin: Typically installed via regioselective nucleophilic aromatic substitution (
) of 2,4-dichloro-5-iodopyrimidine. -
Reactivity: The C4 position is the most electron-deficient site in the parent dichloropyrimidine due to the additive inductive effects of N1 and N3 and the para-like conjugation. Once methoxylated, it becomes a donor site but can still be displaced by strong nucleophiles or demethylated to yield the pyrimidinone (lactam) tautomer.
-
-
C2-Position (Chlorine atom):
-
Reactivity: This is the primary site for
diversification in this scaffold. While less electrophilic than C4 in the dichloro-precursor, in the 4-methoxy derivative, the C2-Cl remains sufficiently activated for displacement by amines, thiols, or alkoxides, typically requiring mild heating or basic conditions.
-
-
C5-Position (Iodine atom):
-
Reactivity: The C-I bond is the weakest carbon-halogen bond on the ring, making it the premier site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). The iodine atom undergoes oxidative addition to Pd(0) significantly faster than the C2-chlorine, allowing for chemoselective carbon-carbon bond formation without disturbing the C2-Cl handle.
-
Visualizing the Reactivity Logic
Figure 1: Orthogonal reactivity map of the scaffold. The C5-I and C2-Cl sites can be engaged sequentially, allowing for the rapid construction of trisubstituted pyrimidine libraries.
Part 3: Synthesis of the Scaffold
The preparation of the title compound relies on the exploiting the subtle reactivity difference between the C2 and C4 chlorides of 2,4-dichloro-5-iodopyrimidine .
Reaction Mechanism
The reaction is a classic addition-elimination (
Protocol 1: Regioselective Methoxylation
-
Precursor: 2,4-Dichloro-5-iodopyrimidine.
-
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]
-
Key Control Parameter: Temperature (0°C).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2,4-dichloro-5-iodopyrimidine in anhydrous MeOH under an inert atmosphere (
). Cool the solution to 0°C using an ice bath. -
Controlled Addition: Add a solution of NaOMe (1.05 eq) in MeOH dropwise over 30 minutes. Crucial: Rapid addition or excess base can lead to bis-substitution (2,4-dimethoxy product).
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of starting material.
-
Work-up: Quench with water (to precipitate the product) or neutralize with dilute HCl.
-
Isolation: Filter the resulting white solid. Wash with cold water and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Purity Check:
H NMR should show a singlet for the methoxy group (~4.0 ppm) and a singlet for the C6 proton (~8.6 ppm).
Part 4: Functionalization Strategies & Applications
Drug development programs utilize this scaffold to create "T-shaped" molecules where the pyrimidine serves as the central hub.
Strategy A: The "Amine First" Approach (C2 then C5)
Used when the C2-amine is sensitive or when the C5-aryl group is bulky.
-
Displacement: React title compound with a primary amine (e.g., methylamine, aniline) in THF/DIEA to displace the C2-Cl.
-
Coupling: Perform Suzuki coupling on the resulting intermediate to install the C5-aryl group.
Strategy B: The "Coupling First" Approach (C5 then C2)
Used when the C2-chlorine is needed to direct subsequent lithiation or when the amine is expensive.
-
Coupling: React title compound with an aryl boronic acid (0.95 eq) using Pd(PPh
) and . Note: Conditions must be mild to prevent hydrolysis of the C2-Cl. -
Displacement: Displace C2-Cl with the desired amine.
Case Study: LRRK2 Inhibitors
In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, this scaffold is pivotal.
-
C4-OMe: Acts as a hydrogen bond acceptor in the ATP binding pocket.
-
C2-Amine: Solubilizing group (e.g., morpholine or N-methyl piperazine) extending into the solvent front.
-
C5-Aryl: A hydrophobic aromatic ring (e.g., fluorobenzene) that occupies the gatekeeper region.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling at C5
-
Substrate: 2-Chloro-5-iodo-4-methoxypyrimidine.[1][2][3][4][5][6][7][8]
-
Coupling Partner: Phenylboronic acid (1.1 eq).
-
Catalyst: Pd(dppf)
(5 mol%). -
Base:
(2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
Workflow:
-
Combine substrate, boronic acid, base, and catalyst in a microwave vial.
-
Purge with Argon for 5 minutes.
-
Add degassed solvent mixture.
-
Heat at 80°C for 4 hours (or 100°C microwave for 30 min).
-
Observation: The reaction is chemoselective; the C-I bond reacts exclusively. The C-Cl bond remains intact for further derivatization.
Part 5: Data Summary & Safety
Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 159585-16-7 | Verified unique identifier.[2][3] |
| Molecular Formula | ||
| Molecular Weight | 270.46 g/mol | Heavy atom count aids in crystallography. |
| Appearance | White to off-white powder | Crystalline solid. |
| Solubility | DCM, EtOAc, DMSO | Poor solubility in water; moderate in alcohols. |
| Storage | 2–8°C | Keep under inert gas; light sensitive (iodide). |
Safety (GHS Classification)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Handling: Use in a fume hood. Avoid contact with metal spatulas (potential for trace metal contamination in sensitive couplings).
Part 6: Synthesis Workflow Diagram
Figure 2: Strategic synthesis flowchart illustrating the divergence point at the title intermediate.
References
-
Regioselectivity of Pyrimidine Substitution
- Title: Aminopyrimidine derivatives as LRRK2 modulators (Patent US8802674B2).
-
Synthesis Protocol & CAS Verification
-
Title: Preparation of 2-chloro-5-iodo-4-methoxypyrimidine (Patent EP2807152B1).[1]
- Source: European P
- URL
-
-
Suzuki Coupling of Halopyrimidines
- Title: Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one.
- Source: Organic & Biomolecular Chemistry, 2011, 9, 6559–6565.
-
URL:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-Chloro-5-iodo-4-pyridinamine | CAS#:800402-12-4 | Chemsrc [chemsrc.com]
- 3. 2-Chloro-5-iodo-4-methoxypyrimidine, CasNo.159585-16-7 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 6. 159585-16-7|2-Chloro-5-iodo-4-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. AU2013250378B2 - Nitrogen-containing heterocyclic compound or salt thereof - Google Patents [patents.google.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
